Adenosine, 3-deaza-

Übersicht

Beschreibung

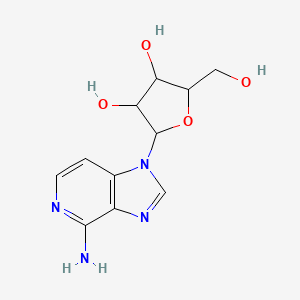

Adenosine, 3-deaza- is an organic compound that belongs to the class of imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . It maintains the ability for regular Watson-Crick hydrogen bonding to T but is lacking the electron pair at the 3-position normally provided by N3 .

Synthesis Analysis

A new and general route for the synthesis of 4-substituted 1-(β–ribofuranosyl)imidazo [4,5-]pyri-dines has been established and is illustrated by the preparation of 3-deaza-adenosine . Another study discusses the synthesis and bypass in translesion DNA synthesis of minor groove 3-deaza-adenosine analogues .

Molecular Structure Analysis

The C-1 of a ribosyl moiety is N-linked to an imidazole [4,5-c]pyridine ring system . A study on 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth provides further insight into the molecular structure .

Chemical Reactions Analysis

A study evaluated 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth .

Physical And Chemical Properties Analysis

Adenosine, 3-deaza- has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and rotatable bonds . It is also part of the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Adenosine Deaminase (ADA) is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis . Modulation of ADA activity could be an important therapeutic target .

Mycobacterium Tuberculosis Growth Inhibition

3-deaza-adenosine analogues have been evaluated as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth . The antitubercular activity exhibited by several of the halogenated 3-deaza-adenosine analogues investigated in this study warrants further investigation of these compounds as antitubercular agents .

Adenosine Deaminase Inhibition

Adenosine deaminase (ADA) is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it was found to interact with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Enzyme Structure Analysis

The three-dimensional structures as well as molecular catalysis mechanism of the complex adenosine deaminase/inhibitor have been demonstrated by computational, crystallographic, and mutagenic analysis .

RNA Interaction

The efficient reactions with RNA substrates bearing 3-deaza dA paired with a 5′ G for both ADAR2 and ADAR1 p110 stimulated us to characterize this ADAR-RNA interaction further .

Antitubercular Activity

2-Fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine exhibited antitubercular activity that was Ado kinase-dependent . Furthermore, these compounds were at least 10-fold better substrates for M. tuberculosis Ado kinase than the human homologue .

Wirkmechanismus

Target of Action

The primary target of 3dAdo is S-adenosylhomocysteine hydrolase (SAH hydrolase) . This enzyme plays a crucial role in the metabolism of adenosine and S-adenosylhomocysteine . It is also involved in the purine salvage pathway, which is essential for the synthesis of nucleotides .

Mode of Action

3dAdo acts as an inhibitor of SAH hydrolase . It binds to the active site of the enzyme, thereby interfering with its normal function . This interaction results in the inhibition of the enzyme’s activity, leading to an alteration in the metabolism of adenosine and S-adenosylhomocysteine .

Biochemical Pathways

The inhibition of SAH hydrolase by 3dAdo affects the purine salvage pathway . This pathway is responsible for the recycling of purines to form nucleotides, which are essential components of DNA and RNA . By inhibiting SAH hydrolase, 3dAdo disrupts the normal functioning of this pathway, leading to alterations in nucleotide synthesis .

Pharmacokinetics

It is known that the compound is active both inside the cell and on the cell surface .

Result of Action

The inhibition of SAH hydrolase by 3dAdo leads to a disruption in the metabolism of adenosine and S-adenosylhomocysteine . This can result in various molecular and cellular effects, including anti-inflammatory, anti-proliferative, and anti-HIV activities .

Safety and Hazards

Zukünftige Richtungen

The Ado kinase-dependent antitubercular activity exhibited by several of the halogenated 3-deaza-adenosine analogues investigated in a study warrants further investigation of these compounds as antitubercular agents . Another study shows how non-Watson–Crick pairing in duplex RNA can facilitate ADAR editing enabling the design of next-generation guide strands for therapeutic RNA editing .

Eigenschaften

IUPAC Name |

2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZQFUNLCALWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859986 | |

| Record name | 1-Pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, 3-deaza- | |

CAS RN |

6736-58-9 | |

| Record name | 3-DEAZAADENOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-deaza-SIBA prevent the spontaneous reinitiation of meiosis in mouse oocytes?

A: The research paper demonstrates that 3-deaza-SIBA, alongside other methyltransferase inhibitors like MTA and SIBA, effectively maintains the meiotic prophase block in denuded mouse oocytes []. While the exact mechanism of action isn't fully elucidated in this specific paper, the researchers propose that these inhibitors likely exert their effect by interfering with methylation processes crucial for the resumption of meiosis. This inhibition was found to be dose-dependent and reversible []. Further research is needed to fully delineate the downstream targets and pathways affected by 3-deaza-SIBA in this biological context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.